molecular formula C6H10N2O4 B14343257 (2R,5R)-Piperazine-2,5-dicarboxylic acid CAS No. 96705-91-8

(2R,5R)-Piperazine-2,5-dicarboxylic acid

Cat. No.: B14343257
CAS No.: 96705-91-8
M. Wt: 174.15 g/mol
InChI Key: FBYDNPVPBDAFFV-QWWZWVQMSA-N
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Description

(2R,5R)-Piperazine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound, and contains two carboxylic acid groups. The compound’s chirality arises from the two stereocenters at the 2 and 5 positions of the piperazine ring, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Piperazine-2,5-dicarboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound, using L-proline as a chiral auxiliary . This method ensures both the stereochemistry and regiochemistry of the cycloaddition, leading to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Piperazine-2,5-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like osmium tetroxide, reducing agents like lithium aluminium hydride, and bases like lithium diisopropylamide . The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can produce amines.

Scientific Research Applications

(2R,5R)-Piperazine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-Piperazine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application but may include inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2-Amino-5-hydroxyhexanoic acid
  • (2R,5R)-2,5-diphenylphospholano

Uniqueness

(2R,5R)-Piperazine-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This makes it a valuable compound for stereochemical studies and applications in various fields .

Properties

CAS No.

96705-91-8

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2R,5R)-piperazine-2,5-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1

InChI Key

FBYDNPVPBDAFFV-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H](NC[C@@H](N1)C(=O)O)C(=O)O

Canonical SMILES

C1C(NCC(N1)C(=O)O)C(=O)O

Origin of Product

United States

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